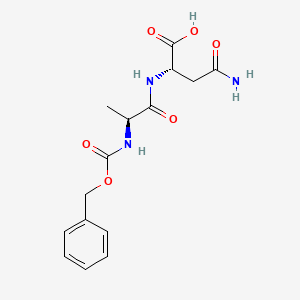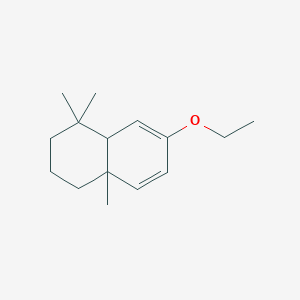
6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene is a chemical compound with a complex structure. It belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene involves several steps. One common method includes the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions. Industrial production methods often involve the use of catalysts to increase yield and efficiency. Specific reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation and nitration are common substitution reactions. Reagents such as chlorine or nitric acid are used under controlled conditions to introduce halogen or nitro groups into the compound.
Applications De Recherche Scientifique
6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparaison Avec Des Composés Similaires
6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene can be compared with other similar compounds such as:
1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene: This compound shares a similar core structure but lacks the ethoxy group.
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-: Another naphthalene derivative with different substituents, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
6-ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene |
InChI |
InChI=1S/C15H24O/c1-5-16-12-7-10-15(4)9-6-8-14(2,3)13(15)11-12/h7,10-11,13H,5-6,8-9H2,1-4H3 |
Clé InChI |
NOUYMBIGCGFQHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2C(CCCC2(C=C1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



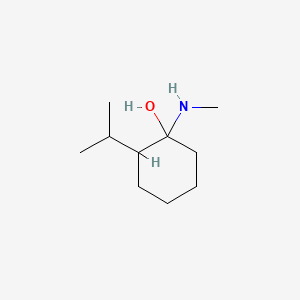

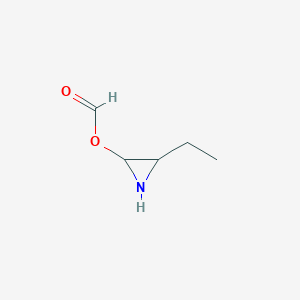
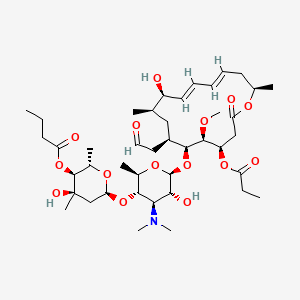

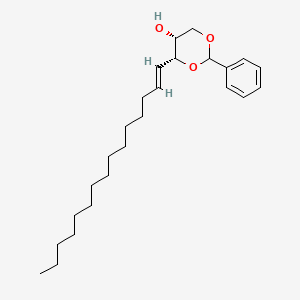
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

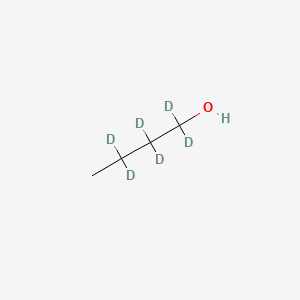

![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
